molecular formula C13H19NO4S B12636170 2-((Tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid

2-((Tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid

Cat. No.: B12636170
M. Wt: 285.36 g/mol
InChI Key: RJQSHDSXOTUGAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a thiophene ring, making it a versatile building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the thiophene ring. One common method involves the reaction of tert-butoxycarbonyl chloride with the corresponding amine in the presence of a base such as triethylamine. The thiophene ring can be introduced through a variety of methods, including cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-((Tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: The free amine.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-((Tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its amino and thiophene groups. These interactions can modulate biological pathways and lead to desired effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((Tert-butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid
  • 2-((Tert-butoxycarbonyl)amino)-4-(furan-2-yl)butanoic acid

Uniqueness

2-((Tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid is unique due to the presence of both the Boc-protected amino group and the thiophene ring

Properties

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-thiophen-2-ylbutanoic acid

InChI

InChI=1S/C13H19NO4S/c1-13(2,3)18-12(17)14-10(11(15)16)7-6-9-5-4-8-19-9/h4-5,8,10H,6-7H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

RJQSHDSXOTUGAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CS1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.